

Ac-Phe-Thiaphe-OH stability and solubility profile

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Compound of Interest		
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An In-depth Technical Guide on the Core Stability and Solubility Profile of Ac-Phe-Thiaphe-OH

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for the stability and solubility of **Ac-Phe-Thiaphe-OH** is not extensively available in the public domain. This guide provides a comprehensive theoretical profile based on its chemical structure and established principles for similar peptidomimetics. It also includes detailed, generalized experimental protocols for determining these properties.

Introduction to Ac-Phe-Thiaphe-OH

N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine (**Ac-Phe-Thiaphe-OH**) is a dipeptide mimetic. Its structure consists of an N-terminally acetylated Phenylalanine (Phe) residue linked to a Thiaphenylalanine (Thiaphe) residue with a C-terminal carboxylic acid. Thiaphenylalanine is a non-proteinogenic amino acid where the phenyl ring of phenylalanine is replaced by a thiophene ring. This modification can significantly influence the peptide's conformation, receptor binding, and metabolic stability. One known application is as a substrate for Carboxypeptidase A[1].

Chemical Structure:

Ac: Acetyl group (CH₃CO-)

• Phe: L-Phenylalanine



- Thiaphe: L-3-Thiaphenylalanine (β-(2-thienyl)-L-alanine)[2]
- -OH: C-terminal carboxylic acid

Predicted Physicochemical Properties

The physicochemical properties of **Ac-Phe-Thiaphe-OH** are predicted based on its constituent parts. The N-terminal acetylation removes the positive charge of the N-terminal amine, while the C-terminal carboxyl group is ionizable.[3] The presence of two aromatic side chains (phenyl and thienyl) suggests a predominantly hydrophobic character.[4][5]

Predicted Solubility Profile

The solubility of **Ac-Phe-Thiaphe-OH** is expected to be limited in neutral aqueous solutions due to its hydrophobic nature, conferred by the phenylalanine and thiaphenylalanine residues. [4][5]

- Aqueous Solubility: Low solubility is predicted at neutral pH. Solubility is expected to increase significantly at basic pH (>8), where the C-terminal carboxylic acid (-COOH) deprotonates to the more soluble carboxylate form (-COO⁻).[6][7]
- Organic Solvents: The peptide is likely to be soluble in polar organic solvents such as
 dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, acetonitrile or
 methanol.[4][7] For biological assays, a common practice is to dissolve the peptide in a
 minimal amount of DMSO and then dilute it with the aqueous buffer.[5][8]

Table 1: Predicted Solubility of Ac-Phe-Thiaphe-OH



Solvent System	Predicted Solubility	Rationale
Water (pH 7.0)	Low	Predominantly hydrophobic structure with a neutral overall charge.
Phosphate Buffered Saline (PBS, pH 7.4)	Low to Moderate	Similar to water, but salts may slightly influence solubility.
Basic Buffer (e.g., pH 9.0)	High	The C-terminal carboxylic acid is deprotonated, increasing polarity and solubility.[6][9]
Acidic Buffer (e.g., pH 3.0)	Low	The C-terminal remains protonated; no significant charge is introduced.
DMSO, DMF	High	Polar aprotic solvents capable of solvating the hydrophobic peptide structure.[4][5]

Predicted Stability Profile

The stability of **Ac-Phe-Thiaphe-OH** is influenced by its susceptibility to chemical and enzymatic degradation.[10][11]

- Chemical Stability: The primary site for non-enzymatic chemical degradation is the peptide bond between Phe and Thiaphe, which can undergo hydrolysis, especially at extreme pH values and elevated temperatures.[11][12] N-terminal acetylation prevents the formation of diketopiperazine, a common degradation pathway for dipeptides.[11]
- Enzymatic Stability: The N-terminal acetyl group provides protection against degradation by aminopeptidases.[13] However, as a known substrate for Carboxypeptidase A, the peptide is expected to be cleaved by carboxypeptidases, which hydrolyze the peptide bond from the Cterminal end.[1][12] The presence of the non-natural amino acid Thiaphenylalanine may slow the rate of cleavage by other proteases compared to natural dipeptides.[13]

Table 2: Predicted Stability of Ac-Phe-Thiaphe-OH



Condition	Potential Degradation Pathway	Predicted Stability
Lyophilized Powder (-20°C)	Minimal degradation	High (stable for over a year)[1]
Aqueous Solution (pH 7.4, 37°C)	Peptide bond hydrolysis	Moderate
Acidic Conditions (pH < 3)	Acid-catalyzed hydrolysis of the peptide bond	Low to Moderate
Basic Conditions (pH > 8)	Base-catalyzed hydrolysis of the peptide bond	Low to Moderate
Presence of Aminopeptidases	N-terminal cleavage	High (protected by Acetyl group)
Presence of Carboxypeptidases	C-terminal cleavage of Thiaphe	Low (known substrate)
Presence of Plasma/Serum	Enzymatic degradation by various proteases	Low to Moderate[14][15][16]

Experimental Protocols

The following sections describe generalized protocols for the experimental determination of the solubility and stability of **Ac-Phe-Thiaphe-OH**.

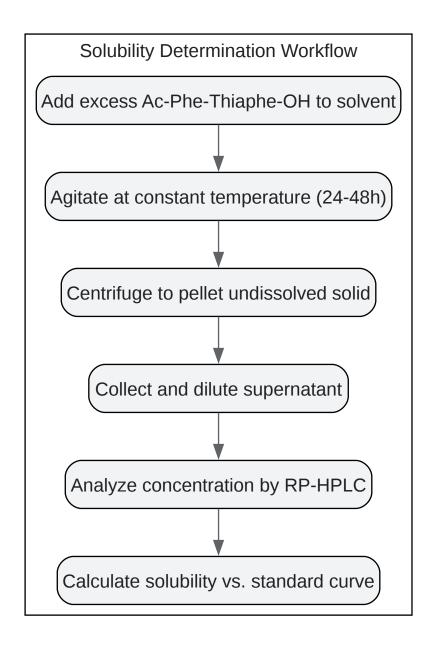
Solubility Determination Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

- Preparation: Add an excess amount of lyophilized **Ac-Phe-Thiaphe-OH** powder to a known volume of the desired solvent (e.g., water, PBS, pH-adjusted buffers) in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used initially to aid dispersion.[4]



- Separation: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[4][5]
- Quantification: Carefully remove an aliquot of the supernatant and dilute it with an
 appropriate mobile phase. Analyze the concentration of the dissolved peptide using a
 validated analytical method, typically Reverse-Phase High-Performance Liquid
 Chromatography (RP-HPLC) with UV detection (at 214 nm and 280 nm).[17][18]
- Calculation: Determine the solubility by comparing the measured concentration against a standard curve of known concentrations of Ac-Phe-Thiaphe-OH.





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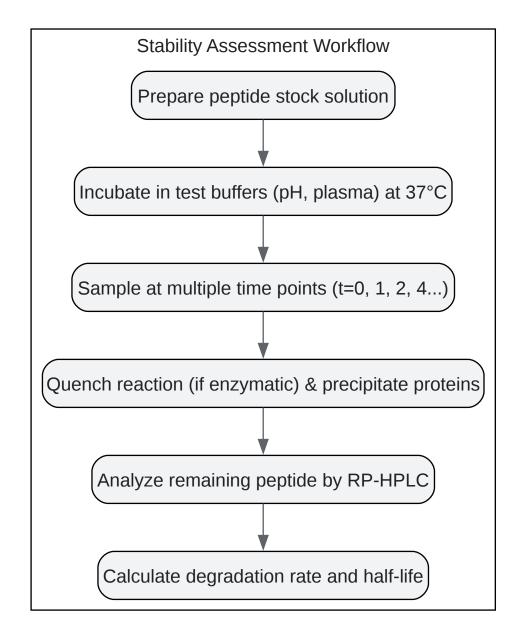
Solubility Determination Workflow

Stability Assessment Protocol

This protocol assesses the degradation of the peptide over time under various conditions.

- Stock Solution Preparation: Prepare a stock solution of **Ac-Phe-Thiaphe-OH** in an appropriate solvent (e.g., DMSO or aqueous buffer if sufficiently soluble) at a known concentration (e.g., 1 mg/mL).
- Incubation: Dilute the stock solution into different test buffers (e.g., buffers at pH 3, 7.4, and 9; human plasma or serum) to a final concentration (e.g., 100 μg/mL). Incubate these solutions at a controlled temperature (e.g., 37°C).
- Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
- Reaction Quenching (for enzymatic assays): For samples in plasma or serum, immediately stop the enzymatic reaction by adding an equal volume of a precipitation agent like cold acetonitrile containing 0.1% trifluoroacetic acid (TFA) or by strong acid precipitation.[14]
 Centrifuge to remove precipitated proteins.
- Analysis: Analyze the supernatant from each time point by RP-HPLC. The percentage of
 intact Ac-Phe-Thiaphe-OH remaining is determined by measuring the peak area of the
 parent peptide relative to its peak area at time zero.[15]
- Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. Calculate
 the half-life (t½) from the degradation curve, often by fitting the data to a first-order decay
 model.[14]





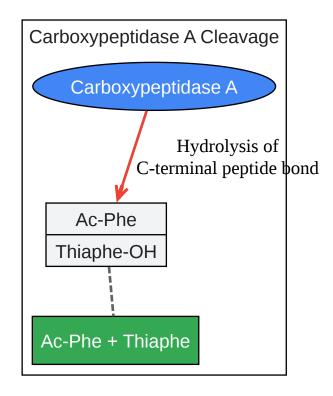
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Stability Assessment Workflow

Potential Degradation Pathways and Biological Interactions

The primary enzymatic degradation pathway for **Ac-Phe-Thiaphe-OH** is expected to be cleavage by carboxypeptidases.





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Predicted Enzymatic Cleavage

Conclusion

Ac-Phe-Thiaphe-OH is a hydrophobic dipeptide mimetic with predicted low aqueous solubility at neutral pH and susceptibility to carboxypeptidase-mediated degradation. Its N-terminal acetyl group should confer stability against aminopeptidases. The provided protocols offer a robust framework for experimentally verifying its solubility and stability profiles, which is essential for its application in drug development and biochemical research. The use of organic co-solvents and formulation strategies may be necessary to overcome its solubility limitations for in vitro and in vivo studies.

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